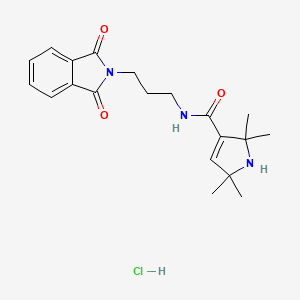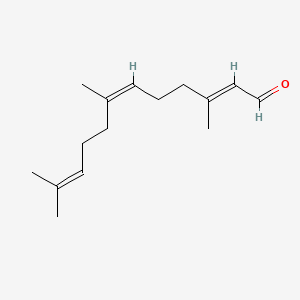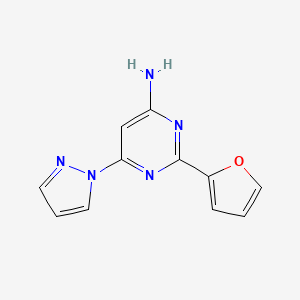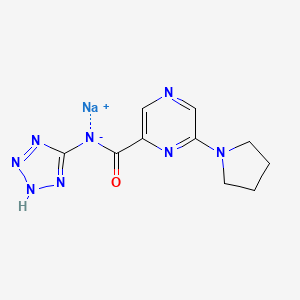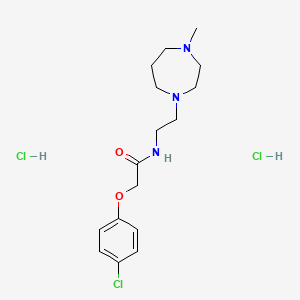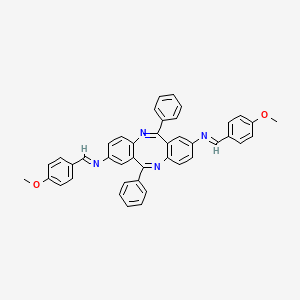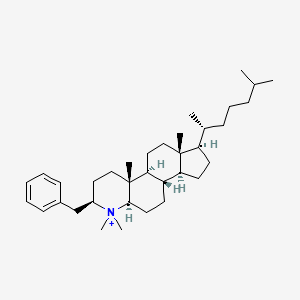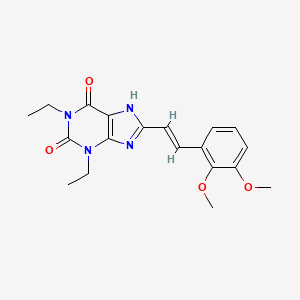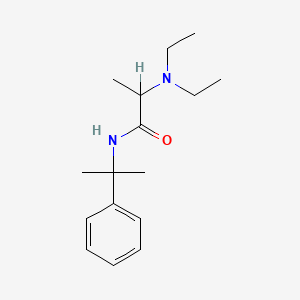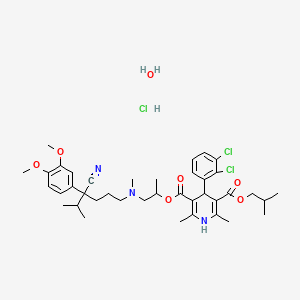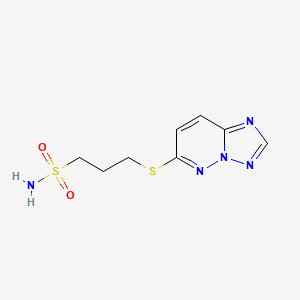
Epigallocatechin gallate 4-palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epigallocatechin gallate 4-palmitate is a derivative of epigallocatechin gallate, a polyphenolic compound found abundantly in green tea. This compound is synthesized by esterifying epigallocatechin gallate with palmitic acid, resulting in a molecule that combines the beneficial properties of both components. Epigallocatechin gallate is known for its antioxidant, anti-inflammatory, and anticancer properties, while palmitic acid enhances the compound’s lipid solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epigallocatechin gallate 4-palmitate involves the esterification of epigallocatechin gallate with palmitoyl chloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an organic solvent like acetone at a temperature of 40°C. The optimized molar ratio of epigallocatechin gallate to palmitoyl chloride to sodium acetate is 1:2:2, resulting in a high yield of 90.6% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Epigallocatechin gallate 4-palmitate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the epigallocatechin gallate moiety can be oxidized, leading to the formation of quinones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the ester linkage.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols.
Scientific Research Applications
Epigallocatechin gallate 4-palmitate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification reactions and the stability of ester linkages.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.
Medicine: this compound is investigated for its potential anticancer properties, particularly in breast cancer.
Industry: The compound is used in the formulation of dietary supplements and functional foods due to its enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of epigallocatechin gallate 4-palmitate involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, trapping hydroxyl radicals and superoxide anions, thus terminating the free radical chain reaction.
Anti-inflammatory Activity: It modulates various signaling pathways, including the NF-κB and PI3K/AKT pathways, to reduce inflammation.
Anticancer Activity: this compound inhibits cellular proliferation and induces apoptosis in cancer cells by targeting pathways such as the PI3K/Akt/mTOR pathway.
Comparison with Similar Compounds
Epigallocatechin gallate 4-palmitate is compared with other similar compounds such as:
Properties
CAS No. |
355120-39-7 |
|---|---|
Molecular Formula |
C38H48O12 |
Molecular Weight |
696.8 g/mol |
IUPAC Name |
[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 4-hexadecanoyloxy-3,5-dihydroxybenzoate |
InChI |
InChI=1S/C38H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-34(45)50-37-30(43)18-24(19-31(37)44)38(47)49-33-22-26-27(40)20-25(39)21-32(26)48-36(33)23-16-28(41)35(46)29(42)17-23/h16-21,33,36,39-44,46H,2-15,22H2,1H3/t33-,36-/m1/s1 |
InChI Key |
ODVRBCGMSJIMIV-YYFXGUOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C(=C4)O)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C(=C4)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


